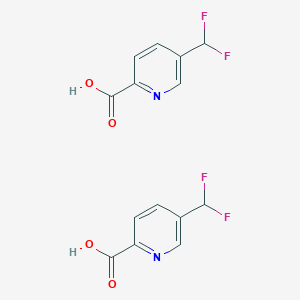
5-(Difluoromethyl)picolinic acid, 5-(difluoromethyl)-2-Pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)picolinic acid, also known as 5-(difluoromethyl)-2-Pyridinecarboxylic acid, is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the picolinic acid structure, which is a derivative of pyridine. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
准备方法
The synthesis of 5-(Difluoromethyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(Difluoromethyl)picolinonitrile with aqueous hydrochloric acid. The reaction mixture is stirred at 110°C for 1.5 hours, followed by cooling and treatment with DIPEA (N,N-Diisopropylethylamine). The resulting product is then concentrated and dried to obtain 5-(Difluoromethyl)picolinic acid in quantitative yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
化学反应分析
5-(Difluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-(Difluoromethyl)picolinic acid has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Difluoromethyl)picolinic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5-(Difluoromethyl)picolinic acid can be compared with other similar compounds, such as 5-(Trifluoromethyl)picolinic acid and 7-difluoromethylpyrazolo[1,5-a]pyrimidines These compounds share structural similarities but differ in the number and position of fluorine atoms, which can significantly impact their chemical and biological properties
Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 7-difluoromethylpyrazolo[1,5-a]pyrimidines
By understanding the properties and applications of 5-(Difluoromethyl)picolinic acid, researchers can harness its potential in various scientific and industrial fields.
属性
分子式 |
C14H10F4N2O4 |
|---|---|
分子量 |
346.23 g/mol |
IUPAC 名称 |
5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C7H5F2NO2/c2*8-6(9)4-1-2-5(7(11)12)10-3-4/h2*1-3,6H,(H,11,12) |
InChI 键 |
LAJVQTWPXPKWNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O.C1=CC(=NC=C1C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



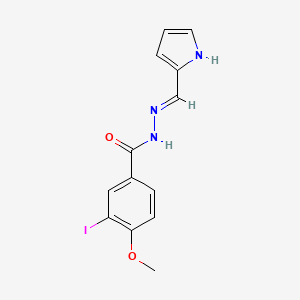
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
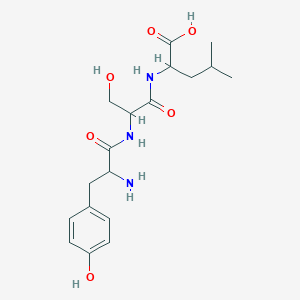
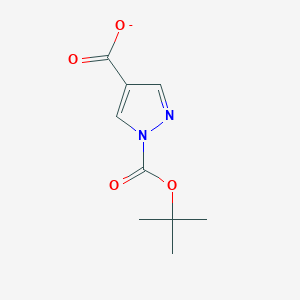
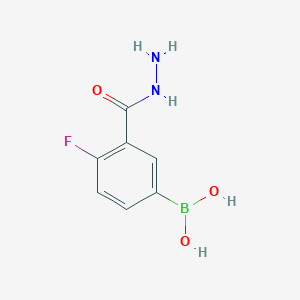
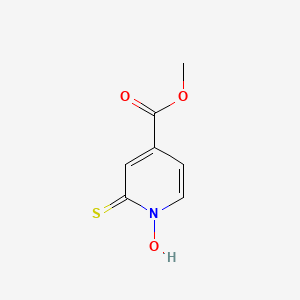
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
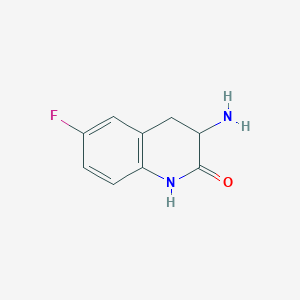
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
